molecular formula C14H11ClO2 B194590 4-Chloro-4'-methoxybenzophenone CAS No. 10547-60-1

4-Chloro-4'-methoxybenzophenone

Cat. No. B194590
CAS RN: 10547-60-1
M. Wt: 246.69 g/mol
InChI Key: JJVJYPSXZCEIEQ-UHFFFAOYSA-N
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Description

4-Chloro-4’-methoxybenzophenone is a chemical compound with the molecular formula C14H11ClO2 . It is used in the preparation of photosensitizers and UV filters .


Synthesis Analysis

The synthesis of 4-Chloro-4’-methoxybenzophenone can be achieved via the Friedel-Crafts acylation reaction. This involves the reaction of anisole and 4-chlorobenzoyl chloride as reagents . The reaction is typically carried out in the presence of a catalyst such as AlCl3 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-methoxybenzophenone consists of a benzene ring bonded to a carbonyl group (C=O), which is in turn bonded to another benzene ring. One of the benzene rings has a chlorine atom (Cl) substituted at the 4-position, and the other benzene ring has a methoxy group (-OCH3) substituted at the 4’-position .

Scientific Research Applications

1. Photophysical Properties Study

  • Application Summary: The photophysical properties of 4-chloro-4’-methoxybenzophenone were studied in non-polar solvent methylcyclohexane and a more polar solvent, EPA .
  • Methods and Procedures: The compound was synthesized via the Friedel-Crafts acylation with anisole and 4-chlorobenzoyl chloride as reagents and recovered with a 22% yield after recrystallization from isopropyl alcohol . The product was then characterized using 1 and 2 D NMR, melting point, MS, and IR .

2. UV Absorption Spectroscopy

  • Application Summary: The UV absorption spectroscopy of 4-chloro-4’-methoxybenzophenone was studied in two solvents: a more polar solvent, EPA, and a more non-polar solvent, methylcyclohexane .
  • Methods and Procedures: UV absorption spectroscopy was used to measure the wavelength and absorbance for both a concentrated and diluted solution for each solvent .
  • Results: Both solvents showed a pipi* peak but the npi* peak was only present in the methylcyclohexane .

3. Synthesis and Characterization

  • Application Summary: The benzophenone compound was synthesized by Friedel Crafts acylation and analyzed for its purity .
  • Results: The IR stretching regions characteristic of the compound will be presented as well as the major splitting peaks in mass spectrometry .

4. Photochemical Reduction

  • Application Summary: A benzophenone with substituted chloro and methyl groups was synthesized and characterized using IR, NMR and mass spectroscopies .
  • Methods and Procedures: The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst in order to make a benzopinacol .

5. UV Absorption Spectroscopy of 4-Chloro-4’-Ethoxybenzophenone

  • Application Summary: A quantitative solvent study was completed on 4-chloro-4’-ethoxybenzophenone in the UV to determine the photophysical parameters for the electronic transition states .
  • Methods and Procedures: Two solvents were used including a more polar solvent, EPA, and more non-polar solvent, methylcyclohexane . UV absorption spectroscopy was used to measure the wavelength and absorbance for both a concentrated and diluted solution for each solvent .
  • Results: The Integrated Absorption Coefficient (IAC) led to calculation of S0 - S2 and S0 - S3 for polar EPA, S0- S1 for concentrated non-polar methylcyclohexane, and S0- S2, S0-S3, and S0 - S4 for diluted nonpolar methylcyclohexane .

6. Photochemical Reduction of 4-Methylbenzophenone

  • Application Summary: When exposed to high levels of ultraviolet radiation, 4-methylbenzophenone forms ketyl radicals which react to form a benzopinacol .
  • Methods and Procedures: The aim of this experiment was to determine the quantum efficiency, or conversion efficiency, of MBP to its benzopinacol form .
  • Results: The quantum efficiency, φred was found to be -0.0204 mol benzophenone reduced/mol photons absorbed . A qualitative experiment with a concentrated benzophenone solution in isopropyl alcohol appeared to have formed a benzopinacol after a seven day irradiation period .

7. Preparation of 4-Chloro-4’-Hydroxybenzophenone

  • Application Summary: A method for preparing 4-chloro-4’-hydroxybenzophenone was disclosed .
  • Methods and Procedures: The method comprises taking methyl-phenoxide and parachlorobenzoyl chloride as raw materials and using chlorobenzene as a solvent, carrying out Friedel-Craft reaction under a low-temperature condition at 35-45 DEG C, so as to prepare 4-chloro-4’-methoxybenzophenone, and then directly heating to remove methyl by adopting a one-pot method, so as to obtain a 4-chloro-4’-hydroxybenzophenone product .

8. Synthesis of 4-Methoxy-4’-Methylbenzophenone

  • Application Summary: The synthesis of 4-methoxy-4’-methylbenzophenone was done via Friedel-Crafts acylation .
  • Methods and Procedures: The reaction of p-anisoyl chloride and toluene was carried out in the presence of AlCl3 as a catalyst .
  • Results: The product was obtained as a result of this reaction .

properties

IUPAC Name

(4-chlorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVJYPSXZCEIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147149
Record name 4-Chloro-4'-methoxybenzophenone
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Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-methoxybenzophenone

CAS RN

10547-60-1
Record name 4-Chloro-4′-methoxybenzophenone
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Record name 4-Chloro-4'-methoxybenzophenone
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Record name 10547-60-1
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Record name 4-Chloro-4'-methoxybenzophenone
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Record name 4-chloro-4'-methoxybenzophenone
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Record name 4-CHLORO-4'-METHOXYBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
EJ Moriconi, WF O'Connor… - Journal of the American …, 1960 - ACS Publications
… discussion of compound 4chloro-4'-methoxybenzophenone) and it is also supported by the infrared bands. That is, the symmetrical, structureless, infrared carbonyl band of …
Number of citations: 22 pubs.acs.org
T Touge, H Nara, M Fujiwhara, Y Kayaki… - Journal of the …, 2016 - ACS Publications
… molecule can pointedly differentiate between two para-substituted phenyl groups with opposite electronic character, as observed in the reaction of 4-chloro-4′-methoxybenzophenone, …
Number of citations: 113 pubs.acs.org
JR Carson, NM Davis - The Journal of Organic Chemistry, 1981 - ACS Publications
… Heating 11c in PPA in the presence of anisóle gave rise to a mixture containing 4-chloro-4'-methoxybenzophenone (12) and 2c (Scheme III). Thus diacylpyrroles of type 11 are able to …
Number of citations: 70 pubs.acs.org
K Maeyama, T Kinuno, T Jobashi… - Reactive and Functional …, 2004 - Elsevier
Unsymmetrically bis(chlorobenzoylated) 2,2 ′ -dimethoxybiphenyl (7) has been successfully prepared via 4-chlorobenzoylation of 2-bromoanisole, Suzuki coupling of the resulting …
Number of citations: 14 www.sciencedirect.com
IA Kaye, HC Klein, WJ Burlant - Journal of the American Chemical …, 1953 - ACS Publications
(10) Preparedby refluxing N-benzylaniline with a 3 molar excess of acetic anhydride for 4 hours. The product was obtained in 91% yield as a colorless oil, bp 110-125®(0.04 mm.). On …
Number of citations: 22 pubs.acs.org
IA Kaye, CL Parris, N Weiner - Journal of the American Chemical …, 1953 - ACS Publications
(1) Antergen is the trade mark for NN-dimethyl-N'-benzyl-N'· phenylethylenediamine, Rhóne-Poulenc.(2) CW Sondern and PJ Breivogel, US Patent 2,440,703 (May 4, 1948), prepared N…
Number of citations: 7 pubs.acs.org
FE King, TJ King, IHM Muir - Journal of the Chemical Society …, 1946 - pubs.rsc.org
6 King, Kilzg, and M~ ir: little attention has been given to the investigation of similarly substituted compounds of a somewhat simplified structure. In view of the many instances now …
Number of citations: 6 pubs.rsc.org
G Zheng, P Wang, M Cai - Chinese Journal of Chemistry, 2009 - Wiley Online Library
A variety of biaryl ketones can be conveniently synthesized in good to high yields via the first heterogeneous carbonylative Suzuki coupling of arylboronic acids with aryl iodides under …
Number of citations: 28 onlinelibrary.wiley.com
M Cai, G Zheng, L Zha, J Peng - 2009 - Wiley Online Library
The first heterogeneous carbonylative Suzuki–Miyaura cross‐coupling reaction of arylboronic acids with aryl iodides under an atmospheric pressure of carbon monoxide has been …
A Schonberg, A Mustafa - Chemical Reviews, 1947 - ACS Publications
During the last decade, interest in the photochemical reactions of organic compounds has centered mainly on their mechanism; the number of new photo-chemical reactions ofsynthetic …
Number of citations: 101 pubs.acs.org

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